1-(Cyclopropylidenemethyl)-4-methylbenzene
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Overview
Description
1-(Cyclopropylidenemethyl)-4-methylbenzene, also known as cyclopropylidenemethylbenzene, is an organic compound with the molecular formula C10H10. It is a colorless liquid with a characteristic odor and is highly volatile. This compound belongs to the cycloalkene family and is structurally similar to cyclopentadiene, with a cyclopropylmethyl group attached to the carbon-carbon double bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Cyclopropylidenemethyl)-4-methylbenzene can be synthesized via the reaction of cyclopropylcarbinol with formaldehyde in the presence of a Lewis acid catalyst. The resulting product is then dehydrated to form the desired compound. Another method involves the reaction of cyclopropylcarbinol with acetylene in the presence of a nickel catalyst.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reactions. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylidenemethyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into cyclopropylmethyl derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Cyclopropylidenemethyl ketone or cyclopropylidenemethyl carboxylic acid.
Reduction: Cyclopropylmethyl derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
1-(Cyclopropylidenemethyl)-4-methylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylidenemethyl)-4-methylbenzene involves its interaction with various molecular targets and pathways. Its reactivity is primarily due to the presence of the cyclopropylidene group, which can undergo ring-opening reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylidenemethylbenzene: Structurally similar but with different substituents.
Cyclopentadiene: Similar cycloalkene structure but with a five-membered ring.
Benzylidenecyclopropane: Similar structure with a benzylidene group instead of a cyclopropylidene group.
Uniqueness
1-(Cyclopropylidenemethyl)-4-methylbenzene is unique due to its specific cyclopropylidene group attached to the benzene ring, which imparts distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
55088-80-7 |
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Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-(cyclopropylidenemethyl)-4-methylbenzene |
InChI |
InChI=1S/C11H12/c1-9-2-4-10(5-3-9)8-11-6-7-11/h2-5,8H,6-7H2,1H3 |
InChI Key |
NGPXSZNXZRTGNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CC2 |
Origin of Product |
United States |
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